molecular formula C23H23ClN4O3 B3558258 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B3558258
M. Wt: 438.9 g/mol
InChI Key: UOBZOLLQFAANCU-UHFFFAOYSA-N
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Description

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that features a piperazine ring, a pyridazinone core, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.

    Attachment of the Pyridazinone Core: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the 6-(4-methoxyphenyl)-3(2H)-pyridazinone derivative.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyridazinone core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-bromophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone
  • 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Uniqueness

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the 3-chlorophenyl group and the 4-methoxyphenyl group can enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-31-20-7-5-17(6-8-20)21-9-10-22(29)28(25-21)16-23(30)27-13-11-26(12-14-27)19-4-2-3-18(24)15-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZOLLQFAANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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